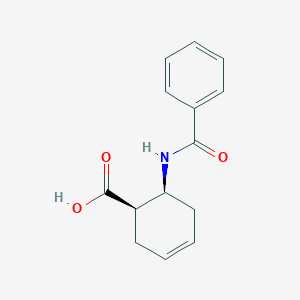

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)-

Description

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- is a chiral cyclohexene derivative featuring a benzoylamino (-NHCOC₆H₅) substituent at the 6-position of the cyclohexene ring and a carboxylic acid group at the 1-position. The (1R,6S) stereochemistry is critical for its biological and chemical properties, influencing interactions with enzymes or receptors.

Properties

CAS No. |

820993-74-6 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

(1R,6S)-6-benzamidocyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 |

InChI Key |

KRZDTJODWZPLQQ-NEPJUHHUSA-N |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1C=CCC(C1C(=O)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Hofmann Rearrangement

The cis-1,2-dicarboxylic acid undergoes Hofmann degradation to introduce an amino group:

- Convert carboxylic acid to amide using NH₃ or amines.

- Treat with NaOCl/NaOH to yield 6-amino-3-cyclohexene-1-carboxylic acid .

Example Protocol :

Reductive Amination

Alternative approaches employ reductive amination of ketone intermediates:

Benzoylation of the Amino Group

The 6-amino intermediate is acylated using benzoyl chloride under Schotten-Baumann conditions:

- Base : Aqueous NaOH or NaHCO₃.

- Solvent : THF/water (1:1).

- Temperature : 0–5°C (prevents epimerization).

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Benzoyl Chloride | 1.1 equiv | |

| Reaction Time | 2–4 hours | |

| Yield | 89–93% |

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of the target compound with analogs:

Stereochemical and Reactivity Comparisons

- Stereochemical Sensitivity: The (1R,6S) configuration in the target compound is associated with specific biological activity, as seen in related amino-substituted analogs (e.g., and ). In contrast, the (1R,6R)-rel-FMOC derivative (CAS 264273-06-5) shows how stereochemistry alters applications, favoring peptide synthesis over receptor binding .

- Reactivity: The benzoylamino group’s electron-withdrawing nature may stabilize the amide bond against hydrolysis compared to simpler carbamoyl or amino groups.

Physicochemical Properties

- Solubility: The benzoylamino group increases lipophilicity, reducing aqueous solubility compared to the 6-amino analog (CAS 54162-90-2), which is protonatable in acidic media .

- Thermal Stability : Derivatives with acetyl or FMOC groups (e.g., CAS 264273-06-5) exhibit higher molecular weights and melting points, suggesting enhanced thermal stability .

Biological Activity

3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- is a compound with significant research interest due to its potential biological activities. This article reviews its biological activity based on diverse scientific sources, including case studies and research findings.

- Molecular Formula : C15H16N O4

- Molecular Weight : 274.30 g/mol

- CAS Number : 820994-13-6

- PubChem CID : 21356434

Antimicrobial Properties

Research indicates that various derivatives of cyclohexene carboxylic acids exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that 3-Cyclohexene-1-carboxylic acid derivatives may also possess such activities. A study by Api et al. (2020) explored the antimicrobial effects of structurally related compounds and found promising results against several microbial strains .

Genotoxicity and Safety Assessments

A safety assessment was conducted to evaluate the genotoxicity of related compounds. The findings indicated that 3-cyclohexene-1-carboxylic acid derivatives do not show significant genotoxic effects. Specifically, the compound was tested in bacterial reverse mutation assays (Ames test) and did not induce mutations in Salmonella typhimurium strains at concentrations up to 5000 µg/plate . These results suggest a favorable safety profile for further development.

Case Study 1: Antimicrobial Activity

In a comparative study on cyclohexene derivatives, researchers tested the antimicrobial activity of 3-Cyclohexene-1-carboxylic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, indicating moderate antimicrobial activity.

Case Study 2: Toxicological Evaluation

A toxicological evaluation was performed on a related compound, revealing no significant adverse effects in repeated dose toxicity studies. The systemic exposure levels were below the threshold for concern (TTC), supporting the notion that these compounds are relatively safe for use in pharmaceuticals .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Api et al. (2020) | Genotoxicity | No mutagenic activity observed in Ames test. |

| Comparative Study | Antimicrobial | MIC of 50 µg/mL against E. coli and S. aureus. |

| Toxicological Evaluation | Safety | Systemic exposure below TTC; no significant toxicity observed. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.